2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
CAS No.: 1214344-33-8
Cat. No.: VC20882644
Molecular Formula: C8H6F4O
Molecular Weight: 194.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214344-33-8 |
|---|---|
| Molecular Formula | C8H6F4O |
| Molecular Weight | 194.13 g/mol |
| IUPAC Name | 2-fluoro-4-methoxy-1-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
| Standard InChI Key | KDNFXUTYCAGURB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(F)(F)F)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C(F)(F)F)F |
Introduction
Chemical Identity and Physical Properties
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by its benzene ring with three functional groups: a fluorine atom at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 1-position. This unique substitution pattern creates a molecular entity with specific chemical reactivity and physical characteristics.
Identification Parameters
The compound is registered with specific identifiers that allow for unambiguous recognition in chemical databases and research literature. These identification parameters are essential for researchers working with this compound.
| Parameter | Value |
|---|---|
| CAS Number | 1214344-33-8 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| IUPAC Name | 2-fluoro-4-methoxy-1-(trifluoromethyl)benzene |
| PubChem Compound ID | 22440362 |
Table 1: Identification parameters for 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
Structural Representation
The molecular structure of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene can be represented in various formats used in chemical informatics, enabling computational analysis and database searching.
| Structural Representation | Notation |
|---|---|
| Standard InChI | InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
| Standard InChIKey | KDNFXUTYCAGURB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(F)(F)F)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C(F)(F)F)F |
Table 2: Structural representations of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene
Structural Features and Electronic Properties
The compound's structure presents a fascinating study in electronic effects and molecular interactions. The presence of both electron-withdrawing groups (fluorine and trifluoromethyl) and an electron-donating group (methoxy) creates a unique electronic environment within the molecule.
Electronic Distribution
The fluorine atom at position 2 and the trifluoromethyl group at position 1 both exert strong electron-withdrawing effects through their high electronegativity, while the methoxy group at position 4 donates electrons to the aromatic system. This creates an asymmetric electron distribution across the benzene ring, resulting in distinct reactivity patterns at different positions.
Stereochemical Considerations
Applications in Organic Synthesis
2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene has significant potential as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.
Pharmaceutical Intermediates
The unique substitution pattern of this compound makes it valuable as an intermediate in pharmaceutical synthesis. Similar fluorinated compounds have been explored in the development of anti-neuroinflammatory drugs, suggesting potential applications for this specific compound . The presence of fluorine atoms can enhance metabolic stability and improve pharmacokinetic properties of drug candidates.
Cross-Coupling Reactions
The molecule's functional groups make it an excellent candidate for various cross-coupling reactions, which are essential in modern organic synthesis. The fluorine atom and trifluoromethyl group activate the aromatic ring toward certain coupling processes, while the methoxy group provides a handle for further functionalization.
Physical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene is essential for its characterization and application in research settings.
Mass Spectrometry
In mass spectrometry, 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene would likely exhibit characteristic fragmentation patterns reflecting the sequential loss of its functional groups. The molecular ion peak would appear at m/z 194, corresponding to its molecular weight.
Structural Comparisons with Related Compounds
Examining related fluorinated compounds provides insight into the potential properties and applications of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene.
Comparative Analysis
Structurally similar compounds such as 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene and 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene show related chemical behavior but with distinct differences due to their specific substitution patterns. The substitution of bromine for fluorine significantly alters reactivity, particularly in cross-coupling reactions and nucleophilic aromatic substitution processes.
Structure-Activity Relationships
Research on related compounds suggests that the specific arrangement of fluorine, trifluoromethyl, and methoxy groups on the benzene ring can dramatically influence biological activity. For instance, similar compounds have shown promise in anti-inflammatory applications, indicating potential bioactivity for 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene in related therapeutic areas .
Future Research Directions
Research on 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene presents several promising avenues for future investigation.
Medicinal Chemistry Applications
Given the increasing importance of fluorinated compounds in drug discovery, further research could explore the potential of 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene as a scaffold for developing novel therapeutic agents. The unique electronic properties imparted by its substitution pattern may lead to compounds with enhanced binding affinity to specific biological targets.
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